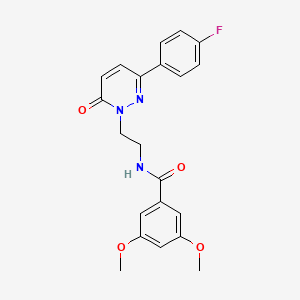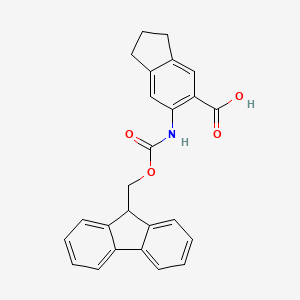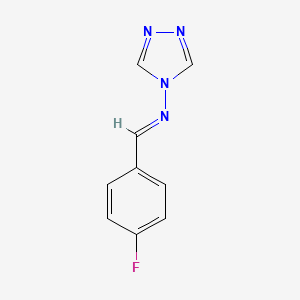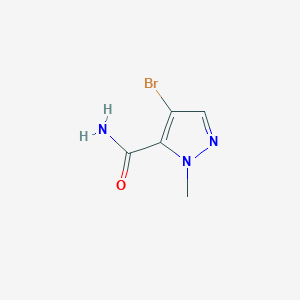
4-Bromo-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with the CAS Number: 1523533-13-2 . It has a molecular weight of 204.03 and is typically available in powder form .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide is characterized by 1H NMR, 13C NMR and HRMS . The InChI Code is 1S/C5H6BrN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4-Bromo-1-methyl-1H-pyrazole-5-carboxamide and its derivatives are key intermediates in synthesizing variably substituted heterocyclic compounds, including pyrazolo[4,3-d]pyrimidin-7-ones and thiophene-based amides. These compounds are synthesized through different methodologies, including conventional heating and microwave irradiation, showcasing their versatility in organic synthesis. The reactions often result in compounds with interesting structural features, demonstrating the potential for further functionalization and exploration of their properties (Khan et al., 2005; Kanwal et al., 2022).
Antifungal and Anticancer Activities
Novel pyrazolopyrimidines derivatives synthesized from 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide or related compounds have been evaluated for their biological activities, including anticancer and anti-5-lipoxygenase effects. These studies reveal that certain derivatives exhibit promising biological activities, offering a foundation for the development of new therapeutic agents (Rahmouni et al., 2016). Another research highlights the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activities against various phytopathogenic fungi, demonstrating the potential for agricultural applications (Du et al., 2015).
Structural and Computational Studies
The structural features of derivatives of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide have been extensively studied through X-ray crystallography, NMR spectroscopy, and computational methods. These studies provide valuable insights into the molecular geometry, electronic structure, and potential reactivity of these compounds. Such detailed analysis aids in understanding the relationship between structure and activity, facilitating the design of more efficient and selective compounds (Anuradha et al., 2014).
Antiviral Activity
Derivatives of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide have also been explored for their antiviral activities. The synthesis of specific analogues has led to the identification of compounds with activity against human cytomegalovirus and herpes simplex virus type 1, highlighting the potential for the development of new antiviral drugs (Saxena et al., 1990).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .
Mode of Action
It is suggested that it may act as an inhibitor of liver alcohol dehydrogenase , a key enzyme in the metabolism of alcohol.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolic pathways related to alcohol metabolism.
Result of Action
Similar compounds have shown inhibitory effects on certain enzymes , which could lead to changes in cellular metabolism.
Propiedades
IUPAC Name |
4-bromo-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGRSDAIJKXHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

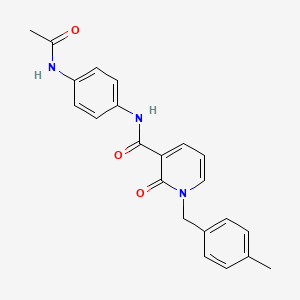
![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile](/img/structure/B2995366.png)
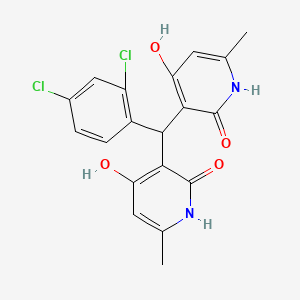
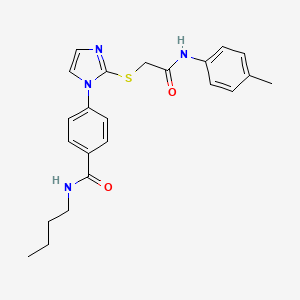
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2995370.png)
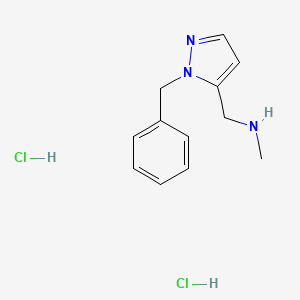
![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2995378.png)
![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)
